molecular formula C26H23ClFN3O2 B2770314 4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one CAS No. 912890-20-1

4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one

Cat. No.: B2770314
CAS No.: 912890-20-1
M. Wt: 463.94
InChI Key: DWZUTADLUCPWBQ-UHFFFAOYSA-N
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Description

The compound “4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one” is a complex organic molecule. It contains a benzimidazole group, which is a type of heterocyclic aromatic organic compound. This type of compound is a common motif in many important types of molecules, including some pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, contains several functional groups, including a benzimidazole, a chlorophenoxy group, a fluorobenzyl group, and a pyrrolidinone. These groups are likely to confer specific physical and chemical properties to the molecule .


Chemical Reactions Analysis

As for the chemical reactions, it’s hard to predict without more context. The reactivity of this compound would depend on the conditions and reagents present. The benzimidazole group, for example, might undergo reactions typical of aromatic heterocycles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzimidazole group could potentially increase the compound’s stability and rigidity .

Scientific Research Applications

Synthesis and Characterization

The synthesis of benzimidazole derivatives, including those similar to the specified compound, involves complex chemical reactions that yield various compounds with potential biological and chemical applications. For example, the synthesis of N-substituted benzimidazole derivatives was explored by alkylation reactions, highlighting the versatility of benzimidazole compounds in chemical synthesis (Vaickelionienė, Sapijanskaitė, & Mickevičius, 2012)(Vaickelionienė, Sapijanskaitė, & Mickevičius, 2012). Similarly, the synthesis and reactivity of benzimidazole derivatives have been a focus, indicating their potential for further chemical transformations and applications in creating new compounds (Sparke, Fisher, Mewis, & Archibald, 2010)(Sparke, Fisher, Mewis, & Archibald, 2010).

Chemical Transformations and Catalysis

Research into the chemical transformations of compounds like 4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one demonstrates their potential in catalysis and as intermediates in synthesizing complex molecules. For instance, the study of chiral tetradentate ligand-based Fe(ii) complexes for the asymmetric epoxidation of olefins indicates the application of such compounds in catalysis, leading to high enantioselectivities in chemical reactions (Mitra, Cussó, Bhat, Sun, Cianfanelli, Costas, & Nordlander, 2019)(Mitra et al., 2019).

Supramolecular Chemistry and Liquid Crystal Research

The study of supramolecular complexes, particularly those involving hydrogen bonding interactions, showcases the application of benzimidazole derivatives in material science. The creation of polymorphic compounds with different mesophases, facilitated by the introduction of lateral polar atoms like chlorine, underscores the role of these compounds in developing new materials with unique thermal and optical properties (Alamro, Alhaddad, Naoum, & Ahmed, 2021)(Alamro et al., 2021).

Mechanism of Action

The mechanism of action of this compound is not clear without additional information. If this compound is a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a pharmaceutical, further studies would be needed to evaluate its efficacy and safety .

Properties

IUPAC Name

4-[1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl]-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClFN3O2/c27-21-5-1-4-8-24(21)33-14-13-31-23-7-3-2-6-22(23)29-26(31)19-15-25(32)30(17-19)16-18-9-11-20(28)12-10-18/h1-12,19H,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZUTADLUCPWBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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